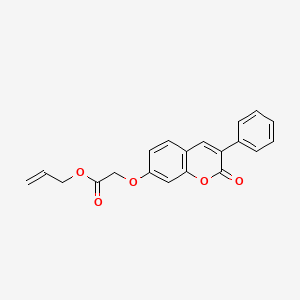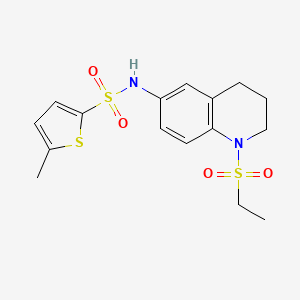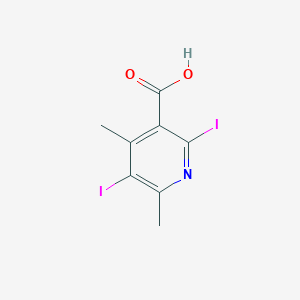
Prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods.
Applications De Recherche Scientifique
Synthesis Techniques
A key area of research involves the synthesis of complex organic compounds. For example, Pelter et al. (1997) described the synthesis of 8a-methoxy-2H,6H-chromen-6-ones, which are closely related to the compound . These compounds are synthesized through phenolic oxidation, indicating a method of creating complex heterocyclic structures from simpler precursors (Pelter, Hussain, Smith, & Ward, 1997).
Enzymatic Studies and Applications
Enzymatic reactions play a significant role in the modification and synthesis of pharmaceutical compounds. Choi et al. (2010) explored the use of microbial reductases for synthesizing chiral intermediates, demonstrating the potential for producing enantiomerically pure substances for use in drug synthesis. This research highlights the importance of enzymes in creating compounds with specific desired properties, such as those needed for antidepressant drugs (Choi, Choi, Kim, Uhm, & Kim, 2010).
Analytical and Forensic Applications
The differentiation of synthetic routes in illicit drug synthesis has been a focus of forensic science research. Allen et al. (1992) investigated the synthesis of phenyl-2-propanone from phenylacetic acid, identifying by-products that could differentiate synthetic routes. This research is crucial for forensic analysis, providing methods to trace the origins of illicit substances (Allen, Stevenson, Nakamura, & Ely, 1992).
Catalysis and Organic Transformations
Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. Maeda et al. (2002) described the use of vanadium catalysts for the aerobic oxidation of propargylic alcohols to the corresponding carbonyl compounds, showcasing the utility of metal-catalyzed transformations in organic synthesis (Maeda, Kakiuchi, Matsumura, Nishimura, Kawamura, & Uemura, 2002).
Pharmaceutical Applications and Drug Development
Research also extends into pharmaceutical applications, where derivatives of complex organic molecules are evaluated for therapeutic potential. Abadi et al. (2005) synthesized novel derivatives of 7-trifluoromethylquinoline with nitric oxide releasing properties and evaluated them as analgesic and anti-inflammatory agents. This work demonstrates the potential for chemical compounds to be developed into effective medications with specific therapeutic effects (Abadi, Hegazy, & El-Zaher, 2005).
Propriétés
IUPAC Name |
prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-10-23-19(21)13-24-16-9-8-15-11-17(14-6-4-3-5-7-14)20(22)25-18(15)12-16/h2-9,11-12H,1,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCQOKOWKUHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)

![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)


![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784611.png)
![8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2784612.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)